

# BMS-986458 as a targeted protein degrader

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An In-depth Technical Guide to **BMS-986458**: A Targeted BCL6 Protein Degrader For Researchers, Scientists, and Drug Development Professionals

### Introduction

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation and maintenance of germinal centers. Its misregulation or overexpression is a key oncogenic driver in various B-cell malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[1][2] BCL6 promotes cancer cell survival and proliferation by suppressing genes involved in cell cycle checkpoints, DNA damage response, and apoptosis. [3][4][5] Given its critical role in lymphomagenesis, BCL6 has emerged as a high-value therapeutic target.[2]

Targeted protein degradation represents a novel therapeutic modality that eliminates target proteins rather than merely inhibiting them. This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) or Ligand-Directed Degraders (LDDs), to hijack the cell's natural protein disposal system. **BMS-986458** is a first-in-class, orally bioavailable, small molecule LDD developed by Bristol Myers Squibb to selectively induce the degradation of BCL6.[2][6][7] This document provides a comprehensive technical overview of its mechanism, preclinical and clinical data, and the experimental methodologies used in its evaluation.

### **Core Mechanism of Action**

**BMS-986458** is a heterobifunctional compound designed to induce proximity between BCL6 and the E3 ubiquitin ligase machinery.[4][5] It is composed of three key components: a ligand

### Foundational & Exploratory





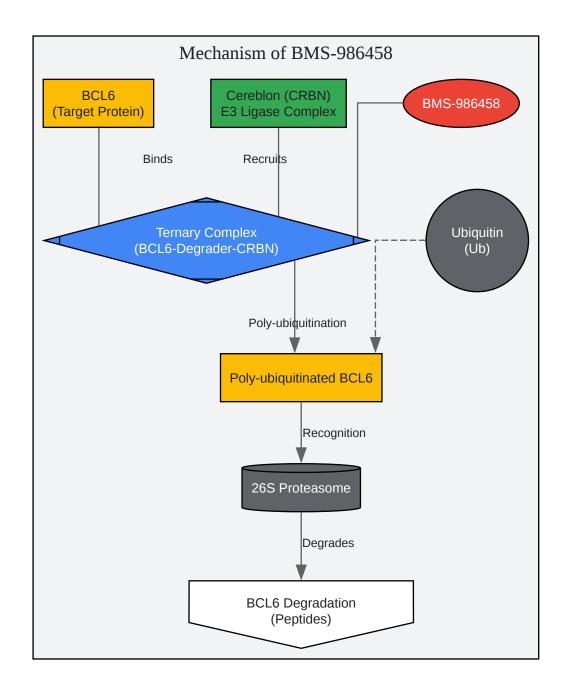
that binds to the BCL6 protein, a second ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[3][6]

The mechanism proceeds as follows:

- Ternary Complex Formation: BMS-986458 simultaneously binds to the N-terminal BTB domain of BCL6 and the CRBN protein, which is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[4][5] This co-opting of the two proteins forms a stable ternary complex.[8]
- Ubiquitination: The proximity induced by BMS-986458 allows the E3 ligase complex to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCL6 protein.
- Proteasomal Degradation: The poly-ubiquitinated BCL6 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.[3] BMS-986458 is then released to engage another BCL6 protein, acting catalytically.

This selective, CRBN-dependent degradation of BCL6 releases the transcriptional repression of its target genes, leading to anti-tumor effects.[1][3]





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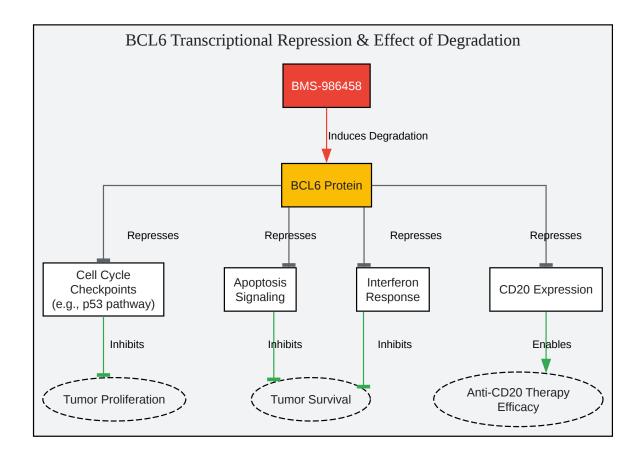
BMS-986458 hijacks the CRBN E3 ligase to induce BCL6 degradation.

## **Signaling Pathway Context**

BCL6 acts as a transcriptional repressor, impacting multiple pathways critical for lymphoma cell survival. By degrading BCL6, **BMS-986458** effectively reverses this repression, reactivating downstream signaling that inhibits tumor growth. Transcriptomic analyses have shown that BCL6 degradation modulates a regulon associated with cell-cycle checkpoints, anti-proliferative



signaling, and interferon response pathways.[4][5] A key finding is that BCL6 represses CD20, a clinically important therapeutic target. Degradation of BCL6 leads to increased CD20 transcription and surface expression, providing a strong rationale for combination therapy with anti-CD20 antibodies.[4][8]



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Impact of BCL6 degradation on downstream anti-tumor pathways.

## **Preclinical Data Summary**

**BMS-986458** has demonstrated robust and selective anti-tumor activity in a range of preclinical models.

In Vitro Activity In vitro studies confirmed that **BMS-986458** rapidly and potently degrades BCL6 protein.[4][5] This leads to broad anti-tumor effects in approximately 80% of BCL6-expressing Non-Hodgkin's Lymphoma (NHL) cell lines and in all tested ex vivo patient-derived



xenograft (PDX) models.[4][5][9] Furthermore, treatment with **BMS-986458** resulted in a significant enhancement of CD20 surface expression, with increases of up to 20-fold observed within 72 hours across multiple DLBCL cell line models.[4] This upregulation translates to potent synergy when combined with anti-CD20 agents.[4][5]

In Vivo Efficacy The anti-tumor activity was confirmed in vivo using human cell line-derived xenograft (CDX) and PDX models of relapsed/refractory DLBCL.[1][2]

Model Type	Administration	Key Findings	Reference(s)
Subcutaneous & Disseminated DLBCL	Oral, once daily	Dose-dependent PK/PD and anti-tumor efficacy. Deep and sustained BCL6 degradation.	[1][4][5]
R/R DLBCL CDX & PDX Models	Oral, once daily	Significant tumor regression and prolonged survival benefit as a single agent.	[2][4][5]
R/R DLBCL Xenograft Models	Oral, in combination	Combination with an anti-CD20 agent resulted in enhanced tumor regression and tumor-free animals (>70%).	[4][5]

Selectivity and Safety **BMS-986458** exhibits high selectivity for BCL6 degradation over known CRBN neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3).[1] Non-clinical safety evaluations, including 28-day toxicity studies in dogs, showed that the compound is well-tolerated and pharmacodynamically active in vivo, with no adverse impact on normal bone marrow populations observed in vitro.[4][5]

### **Clinical Data**



**BMS-986458** is currently being evaluated in a first-in-human, Phase 1/2 clinical trial (NCT06090539) for patients with relapsed/refractory (R/R) NHL.[1][10] The study is assessing the drug as a monotherapy and in combination with other anti-lymphoma agents.[10] Patients enrolled were heavily pre-treated, with a majority having received prior CAR T-cell therapy or bispecific antibodies.[11]

Clinical Efficacy (Monotherapy) Initial results presented at major hematology conferences in 2025 have shown promising and rapid anti-tumor activity across different NHL subtypes.

Conference/So urce	Patient Population	Overall Response Rate (ORR)	Complete Response Rate (CRR)	Reference(s)
EHA 2025 (n=21 evaluable)	R/R NHL	81%	23.8%	[7]
ASH 2025 Update	R/R DLBCL	54%	7%	[12][13]
ASH 2025 Update	R/R FL	80%	40%	[12][13]
Morschhauser et al. (2025)	R/R DLBCL	80%	7%	[8]
Morschhauser et al. (2025)	R/R FL (n=6)	80%	67%	[8]

Note: Discrepancies in response rates are likely due to different data cutoff dates and patient numbers as the trial progresses.

Pharmacodynamic assessments confirmed rapid, deep, and sustained degradation of BCL6 in both peripheral blood and tumor tissue at all evaluated dose levels.[7][8]

Safety and Tolerability Profile **BMS-986458** has been generally well-tolerated in the clinic.[7] [12]

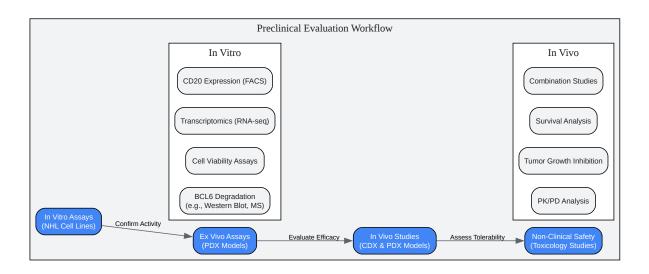


Adverse Event Category	Details	Reference(s)
Most Common TRAEs	Grade 1/2 arthralgia (joint pain) and fatigue.  Musculoskeletal and connective tissue disorders were the most frequent class of TRAEs.	[7][11]
Hematologic TRAEs	Grade ≥3 treatment-related cytopenias (e.g., thrombocytopenia, neutropenia) were infrequent.	[7][11]
Dose Limiting Toxicities (DLTs)	Two DLTs were reported: Grade 3 arthritis/bone pain and Grade 3 prolonged QTc interval. Patients were able to continue treatment after dose reduction.	[8][11]
Discontinuations	No treatment discontinuations or deaths due to treatment-related adverse events have been reported.	[7][11]

# **Experimental Methodologies**

Detailed, step-by-step protocols for the experiments involving **BMS-986458** are proprietary or contained within the full publications. However, the types of assays and models used to characterize the molecule have been described.





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A generalized workflow for the preclinical assessment of BMS-986458.

- In Vitro Degradation and Viability Assays: NHL cell lines expressing BCL6 were treated with BMS-986458 to assess its effect on BCL6 protein levels (likely via Western Blot or mass spectrometry) and subsequent impact on cell proliferation and viability.[1][4]
- Transcriptomic Analysis: RNA sequencing was likely performed on cell lines treated with BMS-986458 to understand the global transcriptional changes resulting from BCL6 degradation, identifying key modulated pathways like cell cycle and interferon response.[4][5]
- Flow Cytometry: To quantify the upregulation of surface CD20 expression on lymphoma cells following treatment, flow cytometry (FACS) analysis would be the standard method used.[4]
- Xenograft Models (CDX and PDX): To evaluate in vivo efficacy, immunodeficient mice were implanted with human NHL cell lines (CDX) or patient-derived tumor tissue (PDX).[4][5]



Animals received once-daily oral doses of **BMS-986458**, and outcomes such as tumor volume, BCL6 degradation in tumor tissue, and overall survival were measured.[1][2]

- Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Blood and tumor samples were collected from treated animals at various time points to measure drug concentration (PK) and the extent and duration of BCL6 degradation (PD).[1][7]
- Non-Clinical Toxicology Studies: To assess the safety profile, repeat-dose toxicology studies
  were conducted in animals (e.g., 28-day studies in dogs) to identify potential toxicities and
  establish a safe starting dose for human trials.[4][5]

### **Conclusion and Future Directions**

**BMS-986458** is a highly selective and potent oral BCL6 degrader that has demonstrated a robust preclinical profile and promising early clinical activity in heavily pre-treated R/R NHL patients.[7][12] Its unique mechanism of action, which leads to the catalytic elimination of the BCL6 oncoprotein, results in multi-modal anti-tumor effects, including direct cell-intrinsic activity and the upregulation of CD20.[4] The favorable safety profile observed to date further supports its development.[7]

Ongoing research will continue to define the optimal dose and schedule and explore its efficacy in a broader range of NHL subtypes. The strong preclinical synergy with anti-CD20 agents provides a clear path for combination strategies, which are currently being investigated.[4][14] The development of **BMS-986458** represents a significant advancement in the application of targeted protein degradation for hematologic malignancies and holds the potential to become a novel, chemotherapy-free treatment option for patients with B-cell lymphomas.

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